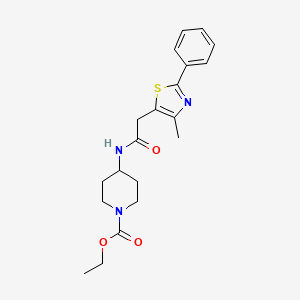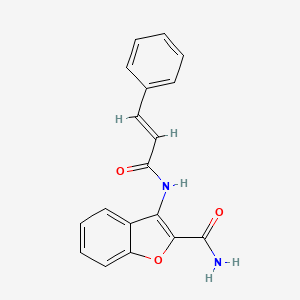
3-Cinnamamidobenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran is a heterocyclic compound that is made up of a fused benzene and furan ring . Carboxamides, like the one in your compound, are known to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-Aminobenzofuran-2-carboxamide, includes a benzofuran scaffold with a carboxamide moiety . The presence of the carboxamide moiety in these derivatives causes hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives can be quite complex and are often influenced by the specific substituents on the benzofuran ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-Cinnamamidobenzofuran-2-carboxamide” would depend on its specific structure. For instance, 3-Aminobenzofuran-2-carboxamide has a molecular formula of C9H8N2O2 and a monoisotopic mass of 176.058578 Da .Aplicaciones Científicas De Investigación
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors
A study by Patel et al. (2014) synthesized and evaluated novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair processes. The study identified potent compounds, with the most effective showing a significant improvement in inhibitory potency, suggesting potential therapeutic applications in cancer treatment due to the critical role of PARP-1 in DNA repair mechanisms (Patel et al., 2014).
Antitubercular Activity
Surineni et al. (2018) designed and synthesized novel series of compounds tethered to dibenzofuran, dibenzothiophene, and N-methyl carbazole with 2-aminothiazoles and their cinnamamide analogs, showing potent antitubercular activity against Mycobacterium tuberculosis H37Rv. This research underscores the therapeutic potential of these compounds in treating tuberculosis, highlighting the importance of structural modification for enhancing biological activity (Surineni et al., 2018).
Anticancer Agents
Cinnamic acid derivatives, including those structurally related to 3-Cinnamamidobenzofuran-2-carboxamide, have been studied for their anticancer potentials. De et al. (2011) reviewed the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research. The review highlighted the rich medicinal tradition of cinnamic acid derivatives and their underutilization despite evidence of their antitumor efficacy, suggesting a potential area for further exploration in cancer therapy (De et al., 2011).
Antiproliferative Activity
Dihydrobenzofuran neolignanamides, which share a structural similarity with 3-Cinnamamidobenzofuran-2-carboxamide, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines by Cardullo et al. (2016). The study demonstrated that some synthesized compounds exhibited potent antiproliferative activity, offering insights into the design of new anticancer agents based on the dihydrobenzofuran core (Cardullo et al., 2016).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes or proteins .
Mode of Action
It’s known that the nh and co-carboxamide groups in similar compounds can form hydrogen bonds with enzymes or proteins . This interaction can lead to changes in the function of these targets, potentially contributing to the compound’s biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it’s likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.
Pharmacokinetics
The compound’s molecular weight of 17617 suggests that it may have favorable absorption and distribution characteristics
Result of Action
Based on the known biological activities of benzofuran compounds , potential effects could include inhibition of cell growth (in the case of anti-tumor activity), disruption of bacterial cell wall synthesis (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-11H,(H2,19,22)(H,20,21)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVIUDXXAFGYQH-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cinnamamidobenzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

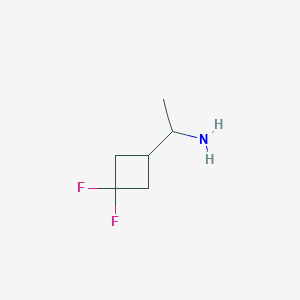
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2393836.png)
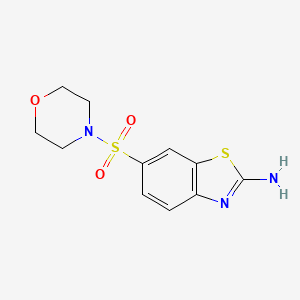
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393841.png)
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2393842.png)
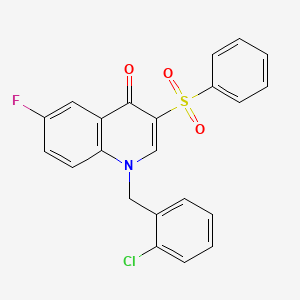
![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)
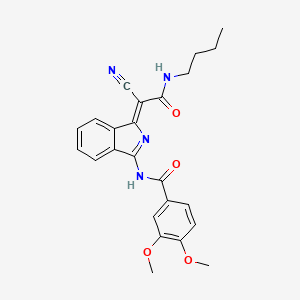
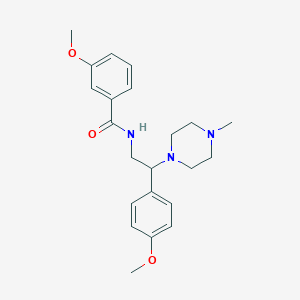
![(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2393849.png)
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2393850.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2393852.png)
![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)
